molecular formula C6H13NS2 B1265449 Thialdine CAS No. 86241-90-9

Thialdine

Cat. No. B1265449
CAS RN: 86241-90-9
M. Wt: 163.3 g/mol
InChI Key: FBMVFHKKLDGLJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thio compounds, which can be related to Thialdine, has been explored through various chemical reactions. For instance, a study by Bao et al. (2018) discusses a molecular iodine-mediated method for the efficient construction of thiocarbamates from isocyanides, thiols, and water under metal-free conditions. This method highlights the synthesis flexibility and environmental friendliness due to its good functional group tolerance and use of readily accessible raw materials (Bao et al., 2018).

Molecular Structure Analysis

The molecular structure of thio compounds, similar to Thialdine, has been elucidated through various analytical techniques. Saenger and Scheit (1970) provided insights into the molecular and crystal structure of 4-thiouridine-hydrate, a thio compound. Their research utilized three-dimensional X-ray data, revealing unique conformational properties of the pyrimidine nucleoside, which could offer parallels to understanding Thialdine's molecular architecture (Saenger & Scheit, 1970).

Chemical Reactions and Properties

Chemical reactions involving thio compounds provide insights into their reactivity and potential applications. Sudo et al. (2017) explored a metal-free photo-oxidative intermolecular C-H/C-H coupling reaction of thiophenes, showcasing the versatility and eco-friendly approach to synthesizing complex thio structures, which can be relevant when considering Thialdine's chemical properties (Sudo et al., 2017).

Physical Properties Analysis

The physical properties of thio compounds, which can be analogous to Thialdine, have been studied to understand their stability, solubility, and structural characteristics. Pekparlak et al. (2018) performed a comprehensive analysis on Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, including X-ray diffraction, FT-IR, and NMR spectroscopy. This study offers a foundational understanding of the physical properties that could be applied to Thialdine (Pekparlak et al., 2018).

Chemical Properties Analysis

The chemical properties of thio compounds, closely related to Thialdine, are essential for understanding their reactivity and potential chemical modifications. Kang et al. (2014) developed a direct method for iodine-mediated thiolation of naphthols/naphthylamines, demonstrating the chemical versatility and potential for creating valuable thioethers. This research provides insight into the chemical properties and reactivity patterns that may be relevant to Thialdine (Kang et al., 2014).

Scientific Research Applications

Insect Attractant

  • Application Summary : Thialdine has been found in the volatiles of stored sheep wool, which was tested for its attractiveness to mosquitoes .
  • Methods of Application : The volatiles from sheep wool were collected by various techniques of headspace (HS) extractions and hydrodistillation .

Flavoring Agent

  • Application Summary : Thialdine is used as a flavoring agent in foods. It has a roasted meat smell and is therefore used as a flavoring in meat .
  • Methods of Application : Thialdine is added to food products to enhance their flavor .
  • Results : Thialdine is included in the list of flavoring substances authorized in the European Union and is considered generally recognized as safe (GRAS) in the United States .

Antioxidant Additive in Lubricating Oils

  • Application Summary : Salts of Thialdine have been used as an antioxidant additive in lubricating oils .
  • Methods of Application : Thialdine salts are added to lubricating oils to prevent oxidation .
  • Results : The addition of Thialdine salts can enhance the lifespan and performance of lubricating oils .

Rubber Vulcanization Accelerators

  • Application Summary : Thialdine and similar compounds have been proposed as rubber vulcanization accelerators .
  • Methods of Application : Thialdine is added during the vulcanization process of rubber to accelerate the cross-linking of polymer chains .
  • Results : The use of Thialdine can potentially improve the efficiency of the vulcanization process, resulting in stronger and more durable rubber products .

Heated Flavors in Food

  • Application Summary : Thialdine is used in the creation of heated flavors, particularly in meat flavors .
  • Methods of Application : Thialdine is added to food products during the cooking process to enhance their flavor .
  • Results : The addition of Thialdine can enhance the taste of heated foods, making them more appealing to consumers .

Pharmaceutical Intermediates

  • Application Summary : Thialdine is used as an intermediate in the synthesis of various pharmaceutical compounds .
  • Methods of Application : Thialdine is used in the chemical synthesis of pharmaceutical compounds. The specific methods of application depend on the particular synthesis process .
  • Results : The use of Thialdine as an intermediate can facilitate the synthesis of various pharmaceutical compounds .

properties

IUPAC Name

2,4,6-trimethyl-1,3,5-dithiazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS2/c1-4-7-5(2)9-6(3)8-4/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMVFHKKLDGLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(SC(S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862338
Record name 2,4,6-Trimethyl-1,3,5-dithiazinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light brown crystalline solid; roasted, meaty odour
Record name 2,4,6-Trimethyldihydro-4H-1,3,5-dithiazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/982/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, heptane, triacetin, Miscible at room temperature (in ethanol)
Record name 2,4,6-Trimethyldihydro-4H-1,3,5-dithiazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/982/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Thialdine

CAS RN

86241-90-9, 638-17-5
Record name Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86241-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethyldihydro-1,3,5-dithiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086241909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC418
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=418
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Trimethyl-1,3,5-dithiazinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dihydro-2,4,6-trimethyl-1,3,5-dithiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Thialdine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
272
Citations
AW Hofmann - Quarterly Journal of the Chemical Society of London, 1858 - pubs.rsc.org
RESEARCHES into the behaviour of several organic bases with bisulphide of carbon, which I intend to lay before the Society at a later period, have led to some experiments with …
Number of citations: 2 pubs.rsc.org
Wöhler, Liebig - The London, Edinburgh, and Dublin Philosophical …, 1847 - Taylor & Francis
… dehydite of ammonia on being converted into thialdine by means ofhydrosulphuricacid has lost two-thirds of its nitrogen. We have mentioned that thialdine, on being gently heated with …
Number of citations: 2 www.tandfonline.com
AW Hofmann - Memoirs and Proceedings of the Chemical Society, 1845 - pubs.rsc.org
… In order to obtain pure thialdine from this mixture, the … hydrochlorate of thialdine is obtained, from which pure thialdine may … neous evaporation crystals of pure thialdine. Addition of al…
Number of citations: 0 pubs.rsc.org
B Siegmund, E Leitner, I Mayer, W Pfannhauser… - … und-Forschung A, 1997 - Springer
… Consequently, thialdine and thiadiazine can be isolated from most meat samples. Thialdine … however, data show that the amount of thialdine in different species varies greatly (reference …
Number of citations: 21 link.springer.com
CS Day, TJ Hansen, LK Keefer - Journal of Heterocyclic …, 1982 - Wiley Online Library
… C-4 and C-6) via carbanion formation (6) is certainly conceivable in a molecule such as N-nitrosothialdine, we consider this unlikely to have occurred during the synthesis and isolation of 2 in view of …
Number of citations: 9 onlinelibrary.wiley.com
HW Brinkman, H Copier, JJM De Leuw… - Journal of Agricultural …, 1972 - ACS Publications
… and thialdine in trap R were confirmed by the following experiment. When, instead of beef broth, an aqueous solution of thialdine … The findings about the origin of thialdine and the trithio…
Number of citations: 132 pubs.acs.org
SH Choi - Korean Journal of Food Science and Technology, 1987 - koreascience.kr
… and thialdine. Alkyl pyrazines, furfuryl alcohol, isoamyl … On the other hand, thialdine content decreased as the period of … The result showed that pyrazines and thialdine could play an …
Number of citations: 25 koreascience.kr
AWV Hofmann - Proceedings of the Royal Society of …, 1857 - royalsocietypublishing.org
Researches into the behaviour of several organic bases with bi-sulphide of carbon, which I intend to lay before the Society at a later period, have led to some experiments with thialdine, …
Number of citations: 1 royalsocietypublishing.org
K Umano, Y Hagi, K Nakahara, A Shyoji… - Journal of Agricultural …, 1995 - ACS Publications
… 4,6-trimethyldihydro-l,3,5-dithiazine (thialdine) as major components in the present study. Thermal degradation of cysteine also produced thialdine in largeamount (Zhang et al., 1988). It …
Number of citations: 98 pubs.acs.org
K Kubota, K Watanabe… - Agricultural and biological …, 1988 - academic.oup.com
… of 2,4,6-trimethyl-l, 3, 5-dihydrodithiazine (thialdine). The fragmentation profile gave a good resemblance to that of thialdine, and the fragment ions indicated at m/z 103 (C4 H7 NS +, M+ …
Number of citations: 20 academic.oup.com

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